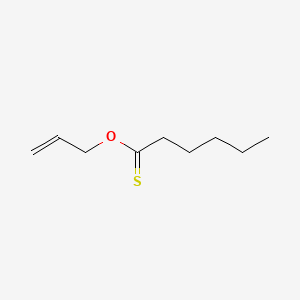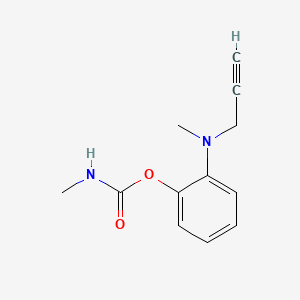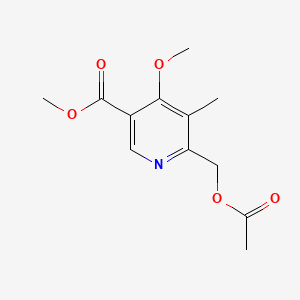
Methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is an organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an acetoxymethyl group at the 6th position, a methoxy group at the 4th position, and a methyl group at the 5th position on the nicotinic acid ring, with a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 4-methoxy-5-methyl nicotinic acid.
Acetoxymethylation: The 6th position of the nicotinic acid ring is acetoxymethylated using acetic anhydride and a suitable catalyst under controlled temperature conditions.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl group, where nucleophiles such as amines or thiols replace the acetoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with nicotinic acid receptors and enzymes involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl Nicotinate: A simpler ester of nicotinic acid with similar vasodilatory properties.
6-Hydroxymethyl-nicotinic Acid Methyl Ester: Another derivative with a hydroxymethyl group instead of an acetoxymethyl group.
Uniqueness
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is unique due to the presence of both acetoxymethyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other nicotinic acid derivatives.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO5/c1-7-10(6-18-8(2)14)13-5-9(11(7)16-3)12(15)17-4/h5H,6H2,1-4H3 |
InChI Key |
PPBFZGYXTILFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1COC(=O)C)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







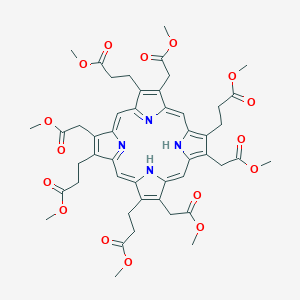



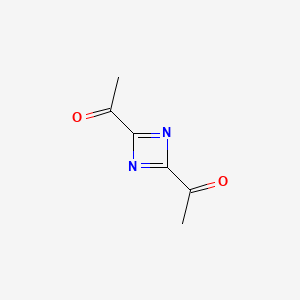
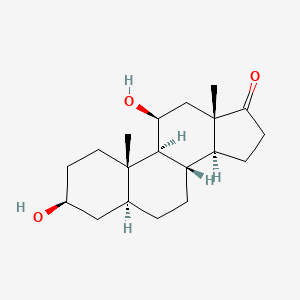
![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
